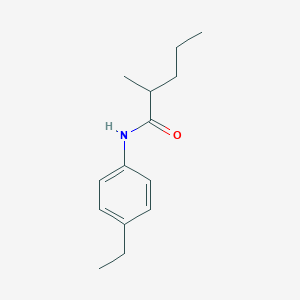

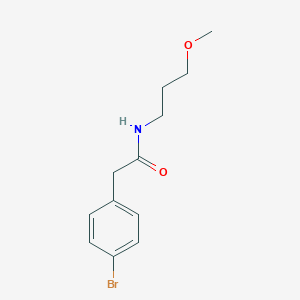

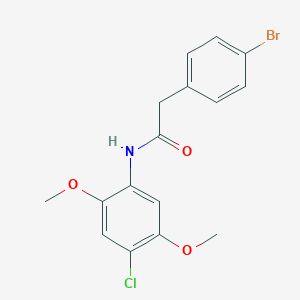

![molecular formula C15H20N2O3S B215766 4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)

4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester, also known as HSP990, is a small molecule inhibitor that targets heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of many client proteins, including oncogenic signaling proteins. HSP990 has shown promising results in preclinical studies as a potential anticancer agent.

Applications De Recherche Scientifique

Therapeutic Agent Development

Research indicates that derivatives of piperidine, a structural component of 4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester, are being explored for their potential as therapeutic agents. For instance, oxygenated analogues of piperidine derivatives have shown promise as potential extended-release cocaine-abuse therapeutic agents. The introduction of hydroxyl groups aimed to incorporate medium-chain carboxylic acid ester into the molecules, making them suitable for depot injection techniques and extended-release formulations (Lewis et al., 1999).

Anti-Fatigue and Prokinetic Effects

Benzamide derivatives, which bear structural similarities to the compound , have been synthesized and evaluated for various biological activities. Notably, certain benzamide derivatives have demonstrated significant anti-fatigue effects in animal models, indicating potential applications in enhancing physical performance or treating fatigue-related conditions (Wu et al., 2014). Moreover, novel benzamide derivatives with cycloaminoalkanecarboxylic acid side chains have shown promising gastrointestinal prokinetic activities, alongside dopamine D2 receptor antagonist activities, indicating potential use in managing gastrointestinal motility disorders (Sakaguchi et al., 2001).

Enzyme Inhibition for Therapeutic Purposes

A series of piperidine derivatives has been synthesized and evaluated for their anti-acetylcholinesterase activity, with certain compounds showing significant potency. These findings suggest potential applications in treating conditions such as dementia or Alzheimer's disease, where acetylcholinesterase inhibitors are a cornerstone of therapy (Sugimoto et al., 1990).

Propriétés

Nom du produit |

4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester |

|---|---|

Formule moléculaire |

C15H20N2O3S |

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

ethyl 4-[(4-hydroxypiperidine-1-carbothioyl)amino]benzoate |

InChI |

InChI=1S/C15H20N2O3S/c1-2-20-14(19)11-3-5-12(6-4-11)16-15(21)17-9-7-13(18)8-10-17/h3-6,13,18H,2,7-10H2,1H3,(H,16,21) |

Clé InChI |

VEQFHXPMSLZTJD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

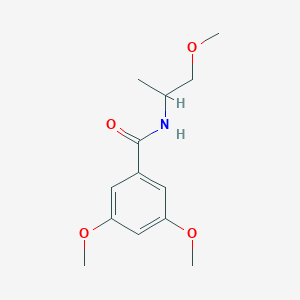

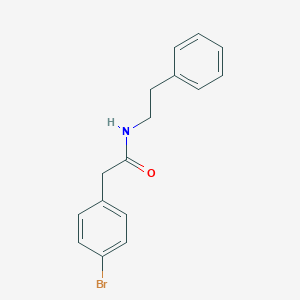

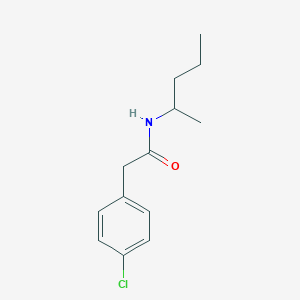

![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)

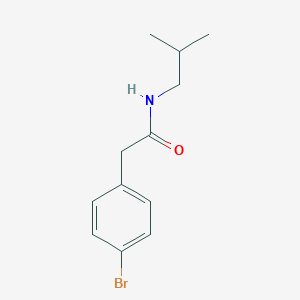

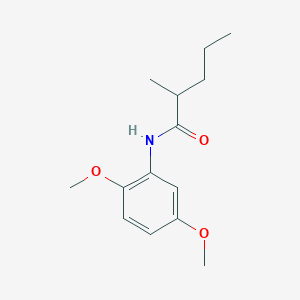

![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)

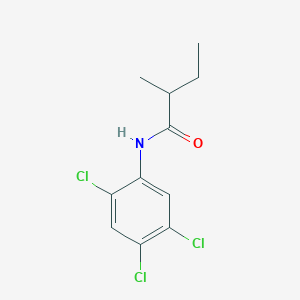

![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)